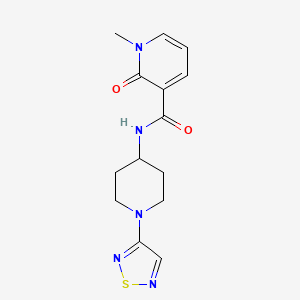
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C14H17N5O2S and its molecular weight is 319.38. The purity is usually 95%.
BenchChem offers high-quality N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activities
This compound is involved in the synthesis of various hybrid molecules, particularly those containing thiadiazole moieties, which have been explored for their biological activities. For instance, compounds containing thiadiazole and other heterocyclic rings have been synthesized and investigated for their antimicrobial, antilipase, and antiurease activities. Some of these synthesized compounds exhibit good to moderate antimicrobial activity against tested microorganisms, with specific compounds showing notable antiurease and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Molecular Interactions and Pharmacophore Models
The compound's analogs, particularly those involving piperidinyl moieties, have been studied for their interactions with biological receptors. For example, the molecular interactions of specific antagonists with the CB1 cannabinoid receptor have been analyzed, leading to the development of pharmacophore models for CB1 receptor ligands. This research aids in understanding the steric and electrostatic requirements for binding to the CB1 receptor, providing insights into the design of new compounds with potential receptor activity (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Anticancer and Antimicrobial Agents
Further research into thiadiazole derivatives, including those linked with piperidine, has led to the discovery of compounds with promising anticancer and antimicrobial properties. Novel scaffolds incorporating thiadiazole and piperidine or piperazine units have been synthesized from biologically active and accessible stearic acid. These compounds have been evaluated for their antimicrobial activities, showing effectiveness against various bacterial and fungal strains. Additionally, the physicochemical and surface properties of these compounds as non-ionic surfactants have been examined, highlighting their potential in medical applications (Abdelmajeid, Amine, & Hassan, 2017).
Drug Design and Synthesis
The compound's framework has been utilized in drug design, leading to the synthesis of various heterocyclic derivatives with potential therapeutic applications. Research in this area includes the synthesis of thiadiazole, thiadiazine, and other heterocyclic derivatives based on carbazole, which have been evaluated for their antipsychotic potential. This work contributes to the development of new therapeutic agents with optimized pharmacological profiles for the treatment of various conditions (Norman, Navas, Thompson, & Rigdon, 1996).
特性
IUPAC Name |
1-methyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S/c1-18-6-2-3-11(14(18)21)13(20)16-10-4-7-19(8-5-10)12-9-15-22-17-12/h2-3,6,9-10H,4-5,7-8H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNDPNWVTUUOQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC2CCN(CC2)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

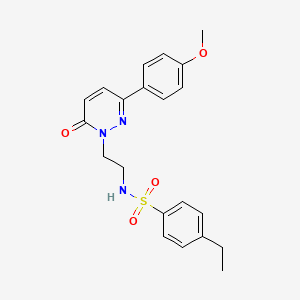
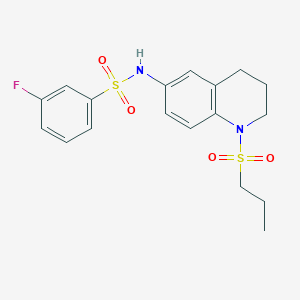
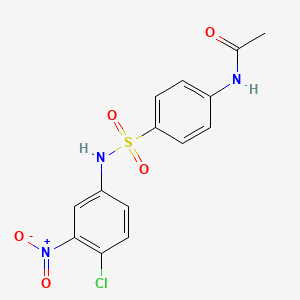


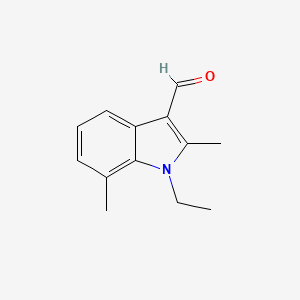
![N-(2-ethyl-6-methylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2479554.png)
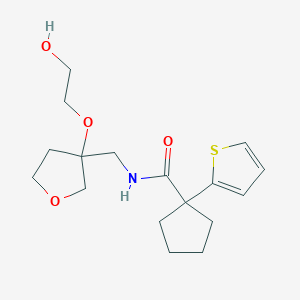
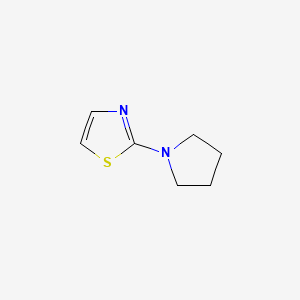
![N-(3-fluorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2479563.png)
![N-[(3-chlorophenyl)methyl]-4-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2479566.png)
![7-(4-Fluorostyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2479567.png)

![(2S)-2-[2-(3-Chlorophenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxamide](/img/structure/B2479569.png)